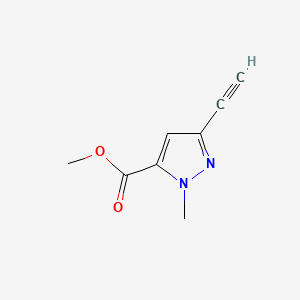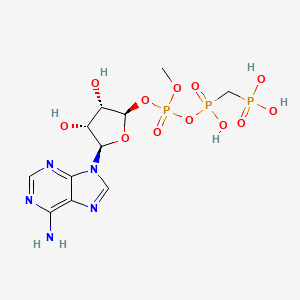
AMPSO sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMPSO sodium salt, with the molecular formula C7H16NNaO5S, is an organic compound . It is used as a commercial pH buffer and may have applications in biochemical and pharmaceutical research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H16NNaO5S . It has a molecular weight of 249.26 g/mol .
Physical and Chemical Properties Analysis
This compound is a white powder . It has a useful pH range of 8.3-9.7 and a pKa (25 °C) of 9.0 . It is soluble in water at 0.33 g/mL, forming a clear to slightly hazy, colorless solution .
Scientific Research Applications
Sodium and Sodium‐Ion Batteries : Sodium batteries, including those using sodium-based compounds, have been researched extensively over the past 50 years, focusing on high-energy batteries for load leveling and electrical vehicles. Sodium ion batteries, in particular, are considered for stationary applications due to their long lifetime, power, cost-effectiveness, and material availability (Delmas, 2018).
Micellar Electrokinetic Capillary Chromatography : Research on the selectivity and resolution in the separation of corticosteroids involved the use of sodium-based micellar solutions, including AMPSO, indicating its potential application in chromatographic techniques (Wiedmer et al., 1996).
Electrochemical Oxidation in Wastewater Treatment : The study on the degradation of antibiotic ampicillin on boron-doped diamond anode using sodium persulfate process highlights the application of sodium-based compounds in enhancing the efficiency of wastewater treatment processes (Frontistis et al., 2018).
Sodium Sulfate in Porous Materials : Research on the crystallization of sodium sulfate phases in porous materials, and its impact on mechanical disintegration, suggests applications in understanding and mitigating material degradation in various structures (Steiger & Asmussen, 2008).
Sodium in Optics : A study on light amplification without population inversion in sodium vapor highlights the potential application of sodium in advanced optical and laser technologies (Gao et al., 1992).
Pharmaceutical Analysis : The development of a rapid turbidimetric assay to determine the potency of ampicillin sodium in powder for injectable solution indicates the utility of sodium-based compounds in pharmaceutical analysis and quality control (Tótoli & Salgado, 2013).
Electrolyte Transport and Health : A study on the role of angiotensin II-mediated AMPK in obesity-related salt-sensitive hypertension points to the significance of sodium in understanding and treating health conditions related to sodium metabolism (Deji et al., 2012).
Safety and Hazards
When handling AMPSO sodium salt, it is advised to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition . It is not classified as a hazardous substance or mixture .
Biochemical Analysis
Biochemical Properties
AMPSO sodium salt plays a crucial role in biochemical reactions, particularly as a buffering agent. It helps maintain a stable pH environment, which is essential for the optimal function of various enzymes and proteins
Temporal Effects in Laboratory Settings
Given its widespread use as a buffer, it is likely to be stable over time under appropriate storage conditions .
Properties
IUPAC Name |
sodium;2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5S.Na/c1-7(2,5-9)8-3-6(10)4-14(11,12)13;/h6,8-10H,3-5H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYCHPTWHWEPZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(CS(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657466 |
Source


|
| Record name | Sodium 2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-60-7 |
Source


|
| Record name | Sodium 2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)



![6-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566467.png)

![Pyrrolo[1,2-a]benzo[1,2-d:3,4-d']diimidazole](/img/structure/B566471.png)

![N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium N,N,N-trimethyl-2-[(prop-2-enoyl)oxy]ethan-1-aminium chloride prop-2-enimidate--hydrogen chloride (1/1/1/1/1)](/img/structure/B566473.png)
